4-Aminoquinoline-2-one
CAS No.: 110216-87-0
Cat. No.: VC20742212
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 110216-87-0 |
---|---|
Molecular Formula | C9H8N2O |
Molecular Weight | 160.17 g/mol |
IUPAC Name | 4-amino-1H-quinolin-2-one |
Standard InChI | InChI=1S/C9H8N2O/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5H,(H3,10,11,12) |
Standard InChI Key | UGZHBEHGSJQMGC-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CC(=O)N2)N |
Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=O)N2)N |
Chemical Structure and Identification
Basic Identification
4-Aminoquinoline-2-one is identified by the CAS registry number 110216-87-0 and possesses the molecular formula C₉H₈N₂O with a molecular weight of 160.173 g/mol . The compound is also known by its European Community (EC) Number 861-509-9 and is indexed in several chemical databases . This molecule is characterized by a quinoline ring structure with an amino group at the 4-position and a carbonyl group at the 2-position, giving it unique chemical and biological properties.
Synonyms and Alternative Nomenclature
The compound is referenced in scientific literature under several alternative names, which highlights its structural features from different chemical perspectives:
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4-amino-1H-quinolin-2-one
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4-aminoquinolin-2-ol
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2(1H)-Quinolinone, 4-amino-
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4-Amino-2-hydroxyquinoline
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4-aminoquinolone
These synonyms reflect different tautomeric forms and nomenclature systems used to describe the same molecular entity. The diversity in naming conventions underscores the compound's chemical versatility and its study across different research contexts.
Physical and Chemical Properties
Physical Properties
4-Aminoquinoline-2-one exhibits specific physical characteristics that define its behavior in various environments and applications. These properties are summarized in the following table:
Property | Value |
---|---|
Molecular Weight | 160.173 g/mol |
Density | 1.3±0.1 g/cm³ |
Melting Point | 315°C |
Boiling Point | 392.5±42.0 °C at 760 mmHg |
Flash Point | 191.2±27.9 °C |
Appearance | Solid at room temperature |
Table 1: Physical properties of 4-Aminoquinoline-2-one
Chemical Properties
The chemical behavior of 4-Aminoquinoline-2-one is governed by its structural features, particularly the reactivity of its amino group and the carbonyl functionality. Key chemical properties include:
Property | Value |
---|---|
LogP | 0.59 |
Polar Surface Area (PSA) | 58.88000 |
Exact Mass | 160.063660 |
Vapor Pressure | 0.0±0.9 mmHg at 25°C |
Index of Refraction | 1.624 |
Table 2: Chemical properties and descriptors of 4-Aminoquinoline-2-one
The relatively low LogP value of 0.59 suggests moderate lipophilicity, which can affect its solubility profile and membrane permeability – factors crucial for pharmaceutical applications. The PSA value provides insight into the compound's ability to penetrate cell membranes, particularly relevant for drug development considerations.
Relationship to 4-Aminoquinoline Compounds
Structural Context
4-Aminoquinoline-2-one belongs to the broader class of 4-aminoquinoline compounds, a family that includes well-established pharmaceutical agents such as chloroquine (CQ) and hydroxychloroquine. These compounds are characterized by a quinoline core with an amino substituent at the 4-position . The structural distinction of 4-Aminoquinoline-2-one lies in its 2-one (or 2-ol in its tautomeric form) functionality, which modifies its electronic properties and potential biological interactions compared to other 4-aminoquinoline derivatives.
Pharmacological Context
The 4-aminoquinoline class has demonstrated significant pharmacological activities, particularly as antimalarial agents. Chloroquine and other 4-aminoquinolines have shown high potency and good bioavailability in clinical applications . While specific pharmacological data for 4-Aminoquinoline-2-one is limited in the provided search results, its structural relationship to these established compounds suggests potential for similar biological activities.
Research on related compounds has shown that 4-aminoquinolines typically exert their antimalarial effects through interference with heme detoxification in the parasite. Additionally, these compounds have demonstrated lysosomal actions that may contribute to their effectiveness in rheumatological applications . The pharmacokinetic properties of the broader class include:
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Tissue distribution related to daily dosing
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High concentrations in melanin-containing tissues
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Significant accumulation in the choroid and ciliary body of the eye
Research and Development Considerations
Synthetic Approaches
The synthesis of 4-Aminoquinoline-2-one has been documented in several scientific publications, including work by Stadlbauer (1986) and Steinschifter & Stadlbauer (1994) . These synthetic pathways typically involve specific modifications of the quinoline scaffold to introduce the amino functionality at the 4-position while maintaining or creating the 2-one structure.
Structure-Activity Relationships
Comparative Analysis
Structure-activity relationship (SAR) studies on 4-aminoquinoline derivatives have revealed that structural modifications at specific positions significantly influence their biological activities. Particularly, substitutions at the basic nitrogen position have been shown to be critical for activity against chloroquine-resistant strains of P. falciparum .
The presence of the 2-one functionality in 4-Aminoquinoline-2-one introduces unique electronic effects that may alter how the molecule interacts with biological targets compared to other 4-aminoquinoline derivatives. These electronic effects could influence:
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Binding affinity to potential biological targets
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Metabolic stability and clearance rates
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Distribution in various tissue compartments
Compound | t₁/₂, 1 μM (min) | t₁/₂, 10 μM (min) |
---|---|---|
Chloroquine | 749 | NC |
Compound 1 | 374.7 | 255.6 |
Compound 4 | 48.2 | 108.9 |
Compound 18 | 94.8 | 276.2 |
Table 3: Metabolic stability data for selected 4-aminoquinoline compounds
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